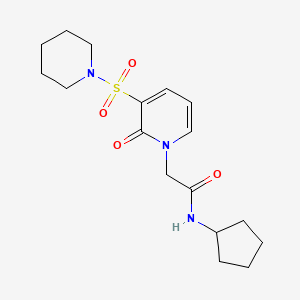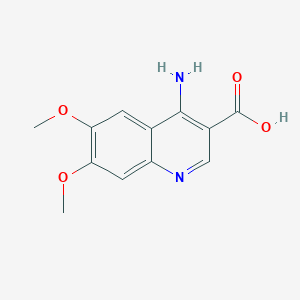![molecular formula C26H27N5O3 B2576292 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone CAS No. 1261003-06-8](/img/structure/B2576292.png)
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of para-Methoxyphenylpiperazine (MeOPP, pMPP, 4-MPP; Paraperazine), which is a piperazine derivative with stimulant effects . It has been used as an ingredient in “Party pills”, initially in New Zealand and subsequently in other countries around the world . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Molecular Structure Analysis
The molecule is composed of a methyl(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione moiety linked to a 2-methoxyphenyl unit via a piperazine ring that has a chair conformation .
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activities
Novel 1,2,4-triazole derivatives have been synthesized, showcasing significant antimicrobial activities against various microorganisms. This research highlights the potential of these compounds in addressing resistance to conventional antibiotics (Bektaş et al., 2007).
Pain Management Applications
EST64454 as a σ1 Receptor Antagonist
The development of EST64454, a σ1 receptor antagonist, indicates a novel approach for pain management. This compound shows promising solubility and pharmacokinetic profiles, suggesting its potential use in treating pain without the typical side effects associated with traditional pain medications (Díaz et al., 2020).
Antioxidant Activity
In Vitro Antioxidant Activity
Piperazine derivatives have been evaluated for their antioxidant activity, demonstrating potential in mitigating oxidative stress-related cellular damage. Such antioxidant properties could be leveraged in developing therapies for diseases where oxidative stress plays a critical role (Mallesha et al., 2014).
Anti-Inflammatory and Analgesic Activities
Novel Oxadiazole Derivatives
Research on new 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone has shown promising anti-inflammatory and analgesic activities without acute gastrotoxicity. These findings suggest a therapeutic potential for inflammatory conditions while minimizing gastrointestinal side effects (Szandruk-Bender et al., 2021).
Antipsychotic Activity
Biphenyl-Piperazine Derivatives
A study on biphenyl-piperazine derivatives has revealed significant antipsychotic activity. These compounds present a promising approach to treating psychiatric disorders, offering a balance between efficacy and side effects (Bhosale et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is the alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied in the field of neuroscience . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one interacts with its targets, the alpha1-adrenergic receptors, by acting as a ligand . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one affects the biochemical pathways associated with the alpha1-adrenergic receptors . These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . The downstream effects of these pathways are associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The pharmacokinetic properties of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one, including its absorption, distribution, metabolism, and excretion (ADME), have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds with an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the action of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one are primarily related to its interaction with the alpha1-adrenergic receptors . This interaction leads to changes in the function of these receptors, which can have therapeutic effects in the treatment of various neurological conditions .
Biochemical Analysis
Biochemical Properties
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one plays a significant role in biochemical reactions, particularly as a ligand for alpha1-adrenergic receptors . This compound interacts with these receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate . The interaction between 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one and alpha1-adrenergic receptors is characterized by binding affinity, which influences the receptor’s activity and subsequent cellular responses .
Cellular Effects
The effects of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with alpha1-adrenergic receptors can lead to changes in intracellular calcium levels, which are crucial for muscle contraction and other cellular activities . Additionally, this compound may affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one exerts its effects through specific binding interactions with biomolecules . The compound binds to alpha1-adrenergic receptors, leading to either inhibition or activation of these receptors . This binding can result in conformational changes in the receptor, which subsequently alters its activity and downstream signaling pathways . Furthermore, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one over time are critical factors in laboratory settings. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration In vitro and in vivo studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one vary with different dosages in animal models . At lower doses, the compound may exhibit therapeutic effects, such as reducing blood pressure or alleviating symptoms of certain neurological conditions . Higher doses can lead to toxic or adverse effects, including disruptions in normal cellular function and potential organ damage . Threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .
Metabolic Pathways
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is involved in various metabolic pathways . The compound interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of specific metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported across cell membranes by specific transporter proteins, affecting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}ethan-1-one is crucial for its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .
properties
IUPAC Name |
1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-19-9-11-20(12-10-19)25-27-26(34-28-25)22-7-5-13-31(22)18-24(32)30-16-14-29(15-17-30)21-6-3-4-8-23(21)33-2/h3-13H,14-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZOSLVHXETDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)N4CCN(CC4)C5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-cyanobenzoyl)amino]thiophene-2-carboxylate](/img/structure/B2576209.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-fluorobenzamide](/img/structure/B2576211.png)

![2-(6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2576215.png)


![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2576219.png)





